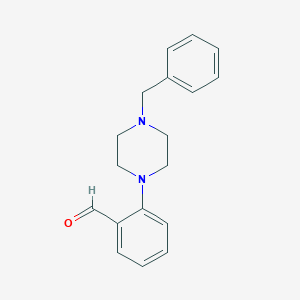

2-(4-Benzylpiperazin-1-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol . It is known for its utility in various research applications due to its unique structure, which includes a benzylpiperazine moiety attached to a benzaldehyde group .

Métodos De Preparación

The synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-benzylpiperazine with benzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2-(4-Benzylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzylpiperazine moiety can undergo substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)benzaldehyde serves as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been investigated for its potential as:

- Antipsychotic Agents : Preliminary studies suggest that the compound may exhibit properties similar to known antipsychotic drugs, influencing neurotransmitter levels and signaling pathways.

- Antidepressant Properties : Its structural similarity to psychoactive agents indicates potential therapeutic effects for anxiety and depression, warranting further investigation into its receptor binding affinities.

Biological Studies

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Notable findings include:

- Receptor Binding Affinity : In vitro studies have demonstrated that this compound interacts with various receptors, modulating neurotransmitter activity and suggesting its role in developing new treatments for mental health disorders .

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows for the development of novel materials that can be used in various applications, including sensors and electronic devices.

Case Study 1: Neuropharmacological Activity

Research indicates that this compound exhibits significant neuropharmacological activity. Studies have shown that it may possess anxiolytic and antidepressant properties due to its interaction with serotonin receptor subtypes. This suggests potential therapeutic effects that warrant further investigation into its mechanisms of action .

Case Study 2: Dopamine Receptor Interaction

In vitro studies evaluated the binding affinity of this compound to dopamine receptors. The results indicated a notable interaction, suggesting that this compound could serve as a lead for developing new treatments targeting dopamine-related disorders .

Mecanismo De Acción

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparación Con Compuestos Similares

2-(4-Benzylpiperazin-1-yl)benzaldehyde can be compared with other benzylpiperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: Used in the synthesis of therapeutic agents targeting neurological conditions.

The uniqueness of this compound lies in its combination of the benzylpiperazine and benzaldehyde functionalities, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, its therapeutic potential in neuropsychiatric disorders, and its antimicrobial properties.

- Chemical Formula : C₁₈H₂₂N₂O

- CAS Number : 1170029-77-2

- Molecular Weight : 286.38 g/mol

The biological activity of this compound and its derivatives is primarily attributed to their interaction with central nervous system (CNS) receptors. The benzylpiperazine moiety is known to engage with multiple receptor systems, including serotonin (5-HT) and dopamine receptors.

Key Findings:

- Serotonin Receptors : Compounds containing the benzylpiperazine structure have shown affinity for the 5-HT1A receptor, which is crucial in mood regulation and anxiety management. Some derivatives displayed micromolar affinity, suggesting their potential as anxiolytic agents.

- Dopamine Receptors : A novel series of derivatives demonstrated high selectivity for the D(4) dopamine receptor subtype. One identified compound acted as a D(4) antagonist, indicating a possible role in treating disorders linked to dopaminergic dysregulation.

- Sigma Receptors : Research has indicated interactions with σ1 receptors, which are involved in various neuropsychiatric functions. These interactions may provide a pathway for developing therapeutics for conditions such as depression and schizophrenia.

Antimicrobial Activity

Beyond CNS applications, this compound has been investigated for its antimicrobial properties. A series of analogues were synthesized and tested against a range of pathogens.

Antimicrobial Efficacy:

- Compounds showed significant activity against both Gram-positive and Gram-negative bacteria.

- Some derivatives exhibited antimicrobial potency exceeding that of standard antibiotics like ciprofloxacin and fluconazole, indicating their potential as novel antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzylpiperazine derivatives in various biological contexts:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the interaction of benzylpiperazine derivatives with 5-HT1A receptors; identified compounds with micromolar affinity. |

| Study 2 | Investigated D(4) dopamine receptor antagonists; one compound showed significant antagonistic activity, suggesting therapeutic potential in dopaminergic disorders. |

| Study 3 | Assessed antimicrobial properties; several analogues demonstrated superior efficacy against bacterial strains compared to standard treatments. |

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEPGTDKVXMYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383971 |

Source

|

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112253-26-6 |

Source

|

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.